molecular formula C16H24N2 B8658105 1-(1-Phenylcyclohexyl)piperazine

1-(1-Phenylcyclohexyl)piperazine

Cat. No.: B8658105
M. Wt: 244.37 g/mol
InChI Key: HUCAAGSASVUYGP-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1-(1-Phenylcyclohexyl)piperazine is characterized by its piperazine ring and a phenylcyclohexyl moiety. This structure contributes to its interaction with various neurotransmitter systems, primarily as an NMDA receptor antagonist, similar to PCP. Its molecular formula is C13H19NC_{13}H_{19}N, with a molecular weight of approximately 201.3 g/mol.

Neuropharmacology

The compound has been studied for its effects on the central nervous system. Research indicates that it may exhibit psychoactive properties similar to those of PCP, including:

  • NMDA Receptor Antagonism : It inhibits NMDA receptor activity, which is linked to its dissociative anesthetic effects. This property is being explored for potential therapeutic applications in treating conditions such as depression and schizophrenia .
  • Analgesic Effects : Some studies suggest that derivatives of this compound may have analgesic properties, potentially offering new avenues for pain management therapies .

Toxicology and Forensic Science

The detection of this compound in biological samples is crucial for forensic investigations. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound in cases of drug overdose or intoxication:

  • Case Studies : In a study involving medical examiner cases, the presence of PCP and its analogs was documented, highlighting the importance of accurate detection methods in toxicology . The compound's metabolites were found in various biological matrices, aiding in understanding drug interactions and effects.

Detection Methods

The development of sensitive analytical techniques for detecting this compound is critical in both clinical and forensic settings:

  • Gas Chromatography : Utilized for quantifying the compound in biological fluids, providing insights into its pharmacokinetics and potential toxicity profiles .
  • Liquid Chromatography : High-performance liquid chromatography (HPLC) has also been employed for the separation and identification of this compound from complex biological matrices.

Case Study 1: Toxicological Analysis

In a forensic investigation involving multiple drug intoxication, this compound was detected alongside other substances. The study highlighted the challenges in distinguishing between different psychoactive compounds during toxicological assessments .

Case Study 2: Pharmacological Research

A study examined the behavioral effects of this compound in animal models. Results indicated significant alterations in motor coordination and sensory perception, reinforcing its classification as a psychoactive substance .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/References
NeuropharmacologyNMDA receptor antagonism; potential for treating depression and schizophrenia
ToxicologyDetection in biological samples; forensic implications
Analytical ChemistryGC-MS and HPLC methods for quantification

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-(1-phenylcyclohexyl)piperazine

InChI

InChI=1S/C16H24N2/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)18-13-11-17-12-14-18/h1,3-4,7-8,17H,2,5-6,9-14H2

InChI Key

HUCAAGSASVUYGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 benzyl 4 (1-phenylcyclohexyl)piperazine (0.47 q) was dissolved in 86 mL methanol and 14 mL 0.2 N HCI in methanol. The mixture was hydrogenated over palladium black (0.1175 g) and 3 atm. of hydrogen at room temperature for 1 hour. The reaction was filtered and the solvent was removed in vacuo. The residue was chromatographed on silica gel eluted with the appropriate mixture of methanol and chloroform to yield pure 1 (1-phenylcyclohexyl)piperazine.
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benzyl 4 (1-phenylcyclohexyl)piperazine
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Synthesis routes and methods II

Procedure details

1-Benzyl-4-(1-phenylcyclohexyl)piperazine (0.47 g) was dissolved in 86 ml methanol and 14 ml 0.2N HCl in methanol. The mixture was hydrogenated over palladium black (0.1175 g) and 3 atm. of hydrogen at room temperature for 1 hour. The reaction was filtered and the solvent was removed in vacuo. The residue was chromatographed on silica gel eluted with the appropriate mixture of methanol and chloroform to yield pure 1-(1-phenylcyclohexyl)piperazine.
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1-Benzyl-4-(1-phenylcyclohexyl)piperazine
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0.47 g
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86 mL
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14 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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c1ccc(CN2CCN(C3(c4ccccc4)CCCCC3)CC2)cc1
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